3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid
Description
3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid (CAS: 438029-79-9) is a benzoic acid derivative featuring a piperazine ring linked via a sulfonyl group, which is further substituted with a 4-fluorophenyl moiety. Its molecular formula is C₁₇H₁₇FN₂O₄S, with a molecular weight of 364.4 g/mol and a purity of ≥95% . The compound is structurally characterized by:
- A benzoic acid group at position 3 of the benzene ring.
- A piperazine-sulfonyl bridge connecting the benzoic acid and 4-fluorophenyl groups.
Its synthesis likely involves sulfonylation of 4-(4-fluorophenyl)piperazine with 3-sulfobenzoic acid derivatives, analogous to methods described for related compounds .
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c18-14-4-6-15(7-5-14)19-8-10-20(11-9-19)25(23,24)16-3-1-2-13(12-16)17(21)22/h1-7,12H,8-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVDWLWJSODXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid involves several steps, typically starting with the preparation of the piperazine ring and the subsequent attachment of the fluoro-phenyl and benzoic acid groups. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include palladium-catalyzed arylation, Suzuki-Miyaura cross-coupling, and electrophilic aromatic substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid is widely used in scientific research, particularly in the field of proteomics . It is used to study protein interactions, modifications, and functions. Additionally, this compound has applications in medicinal chemistry, where it is used to develop new therapeutic agents targeting various diseases . In biology, it is used to investigate cellular processes and molecular pathways .
Mechanism of Action
The mechanism of action of 3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Functional Group Impact on Bioactivity
- Similar 4-substituted benzoic acid derivatives exhibit antimicrobial activity against drug-resistant Staphylococcus aureus .
- Methyl Substituent () : The 3-methyl group on the phenyl ring may increase lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .
- Benzoyl Group () : Replacing benzoic acid with benzoyl eliminates ionization at physiological pH, possibly shifting activity toward kinase or protease inhibition .
Pharmacokinetic and Physicochemical Properties
- Polarity: The target compound’s carboxylic acid group confers higher polarity (logP ~1.5 estimated) compared to non-acid analogs (e.g., : logP ~2.3) .
- Solubility : Benzoic acid derivatives generally show moderate aqueous solubility (~10–50 µM), whereas methyl- or benzoyl-substituted analogs may require formulation aids .
Biological Activity
3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid, with the CAS number 438029-79-9, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound exhibits a complex structure characterized by a piperazine ring, which is known to influence pharmacological properties. The compound's molecular formula is with a molecular weight of approximately 364.39 g/mol. This article aims to explore the biological activities associated with this compound, including its antimicrobial, antiviral, and potential therapeutic applications.
The structural features of this compound include:
- Molecular Formula :
- Molecular Weight : 364.39 g/mol
- CAS Number : 438029-79-9
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in different therapeutic areas:
Antimicrobial Activity
Research indicates that sulfonamide derivatives often exhibit significant antimicrobial properties. A study demonstrated that related compounds showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, suggesting that modifications in the structure can enhance antimicrobial efficacy .
Antiviral Activity
The antiviral potential of sulfonamide compounds has also been explored. For instance, derivatives similar to this compound have shown promising results against viruses such as coxsackievirus B and herpes simplex virus type 1 (HSV-1). Some studies reported reductions in viral load by over 70% when tested against HSV-1, indicating that structural modifications could lead to enhanced antiviral activity .
Case Studies and Research Findings
Several studies have specifically investigated the biological activity of compounds related to this compound:
The mechanism by which this compound exerts its biological effects may involve inhibition of specific enzymes or receptors involved in pathogen survival or replication. For instance, sulfonamides generally inhibit bacterial dihydropteroate synthase, crucial for folate synthesis, thereby exhibiting bacteriostatic effects.
Q & A
Q. What are the recommended synthetic routes for 3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid in laboratory settings?
- Methodological Answer : The compound can be synthesized via sulfonylation of piperazine derivatives followed by coupling with benzoic acid precursors. Key steps include:
- Sulfonylation : Reacting 4-(4-fluorophenyl)piperazine with a sulfonyl chloride derivative under inert conditions (e.g., DCM, DIPEA) to form the sulfonamide intermediate .
- Carboxylic Acid Coupling : Introducing the benzoic acid moiety via nucleophilic substitution or ester hydrolysis. Purification typically involves crystallization (e.g., Et₂O) or flash chromatography (silica gel, EtOAc/hexane gradients) .
- Critical Parameters : Control reaction pH (universal indicator monitoring) and stoichiometry to avoid side products like over-sulfonylated species .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- HPLC : Assess purity (>95% threshold) using reverse-phase C18 columns and UV detection at 254 nm .
- NMR : Confirm structure via ¹H/¹³C NMR (e.g., δ ~7.5 ppm for aromatic protons, δ ~3.5 ppm for piperazine protons) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (expected [M+H]⁺ ~407 g/mol) .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Q. What solvents and conditions are optimal for solubility and stability studies?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. For stability:
- Storage : Store at 2–8°C in amber vials to prevent photodegradation .
- pH Stability : Test solubility in buffered solutions (pH 2–9) to identify aggregation-prone conditions .
Advanced Research Questions
Q. How can synthesis yields be optimized while minimizing byproduct formation?
- Methodological Answer :
- Stepwise Sulfonylation : Use substoichiometric sulfonyl chloride (0.9 eq) to reduce di-sulfonylation byproducts .
- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .
- In-Situ Monitoring : Track reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1) to terminate at optimal conversion .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from assay variability. Mitigate via:
- Standardized Assays : Use fungal tyrosinase inhibition protocols (IC₅₀ calculations) with positive controls like kojic acid .
- Dose-Response Curves : Test 10⁻⁶–10⁻³ M concentrations to identify non-linear effects .
- Cell Line Validation : Replicate antimicrobial studies in standardized strains (e.g., E. coli ATCC 25922) to ensure reproducibility .
Q. What computational approaches are suitable for modeling interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of tyrosinase (PDB: 2Y9X) to predict binding modes .
- Molecular Dynamics (MD) : Simulate ligand-protein stability in GROMACS (20 ns trajectories, AMBER force field) .
- QSAR : Correlate substituent effects (e.g., fluorine position) with bioactivity using CoMFA/CoMSIA .
Q. What strategies validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated Gastric Fluid : Incubate in 0.1 M HCl (37°C, 2 hr) and analyze degradation via LC-MS .
- Plasma Stability : Monitor half-life in human plasma (37°C, 24 hr) with EDTA anticoagulant .
- Thermal Analysis : Perform TGA/DSC to identify decomposition thresholds (>200°C typical for sulfonamides) .
Key Challenges and Solutions
- Contradictory Bioactivity : Varies due to assay conditions; standardize protocols and include internal controls .
- Low Aqueous Solubility : Use co-solvents (e.g., PEG-400) or nanoformulation for in vivo studies .
- Synthetic Byproducts : Optimize stoichiometry and purification (e.g., silica gel chromatography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
